molecular formula C7H10ClNO3 B8185467 4-Aminomethyl-furan-2-carboxylic acid methyl ester hydrochloride

4-Aminomethyl-furan-2-carboxylic acid methyl ester hydrochloride

Cat. No.: B8185467
M. Wt: 191.61 g/mol
InChI Key: GJHXIXOJUISKME-UHFFFAOYSA-N
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Description

4-Aminomethyl-furan-2-carboxylic acid methyl ester hydrochloride is a chemical compound with the molecular formula C7H10ClNO3. It is a white solid with a molecular weight of 191.61 g/mol . This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aminomethyl-furan-2-carboxylic acid methyl ester hydrochloride typically involves the esterification of 4-Aminomethyl-furan-2-carboxylic acid with methanol in the presence of a strong acid catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Aminomethyl-furan-2-carboxylic acid methyl ester hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

4-Aminomethyl-furan-2-carboxylic acid methyl ester hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Aminomethyl-furan-2-carboxylic acid methyl ester hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Aminomethyl-furan-2-carboxylic acid methyl ester hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an amino group and an ester group allows for diverse chemical modifications and interactions .

Properties

IUPAC Name

methyl 4-(aminomethyl)furan-2-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3.ClH/c1-10-7(9)6-2-5(3-8)4-11-6;/h2,4H,3,8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJHXIXOJUISKME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CO1)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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